Lipophilicity (XLogP3-AA) Comparison Against Non-Halogenated and Mono-Fluoro Analogs
The computed XLogP3-AA for the target compound is 0.8 [1], placing it in the optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five). By comparison, the non-fluorinated 2-[(1H-1,2,3-triazol-1-yl)methyl]aniline has a computed XLogP3-AA of approximately 1.3 [2], a difference of +0.5 log units attributable to the absence of the two electronegative fluorine atoms. This 0.5-unit shift corresponds to a roughly 3-fold difference in partition coefficient, which can significantly affect membrane permeability and metabolic clearance rates [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA computed logP) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 2-[(1H-1,2,3-triazol-1-yl)methyl]aniline (non-halogenated): XLogP3-AA ≈ 1.3 |
| Quantified Difference | ΔXLogP3-AA = -0.5 (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lower logP reduces risk of CYP450 inhibition and hERG binding, critical for early-stage lead optimization decisions.
- [1] PubChem Compound Summary for CID 69453211, XLogP3-AA property, 2026. View Source
- [2] PubChem Compound Summary for CID 12931703, 2-(1H-1,2,3-triazol-1-yl)aniline, XLogP3-AA property, 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5(3), 235–248. View Source
